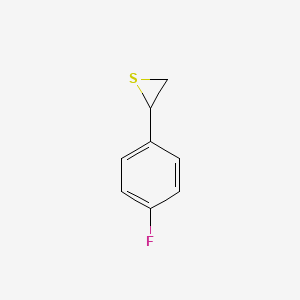

2-(4-Fluoro-phenyl)-thiirane

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7FS |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

2-(4-fluorophenyl)thiirane |

InChI |

InChI=1S/C8H7FS/c9-7-3-1-6(2-4-7)8-5-10-8/h1-4,8H,5H2 |

InChI Key |

PIAHPOWABOIBAT-UHFFFAOYSA-N |

Canonical SMILES |

C1C(S1)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Fluoro Phenyl Thiirane and Analogues

Precursor-Based Synthesis Routes

A variety of precursor-based methods have been developed for the synthesis of thiiranes, offering different pathways to this important class of compounds. These routes often involve the transformation of readily available starting materials.

Transformation from Epoxides (Oxiranes) via Chalcogen Exchange Reactions

The conversion of epoxides (oxiranes) to thiiranes is a common and widely utilized method for thiirane (B1199164) synthesis. nih.gov This transformation involves a chalcogen exchange reaction where the oxygen atom of the epoxide ring is replaced by a sulfur atom. thieme.de Various sulfur-donating reagents can be employed for this purpose, with thiourea (B124793) and thiocyanate (B1210189) salts being the most frequently used. nih.govthieme.de

The reaction of epoxides with thiourea is a well-established method for producing thiiranes. organic-chemistry.org For instance, a range of aromatic and aliphatic epoxides can be converted to their corresponding thiiranes using thiourea as the sulfur source under catalyst-free conditions. chemistryviews.org This approach has been shown to be effective for the synthesis of various substituted thiiranes in moderate to excellent yields. chemistryviews.org The reaction proceeds through a ring-opening of the epoxide by thiourea, followed by an intramolecular cyclization to form the thiirane ring and urea (B33335) as a byproduct.

Similarly, ammonium (B1175870) thiocyanate can be used to convert epoxides to thiiranes. researchgate.net The stereochemical outcome of this reaction is often dependent on the reaction conditions and the substrate. For example, the use of a chiral phosphoric acid catalyst in the reaction of epoxides with thiocyanate can lead to a kinetic resolution, providing access to enantiomerically enriched terminal thiiranes. nih.gov

Recent advancements in this area include the use of deep eutectic solvents (DES) to facilitate the reaction between epoxides and thiourea, offering a more environmentally friendly approach. organic-chemistry.org Additionally, biocatalytic methods employing halohydrin dehalogenases have been developed for the enantioselective synthesis of thiiranes from epoxides and thiocyanate. researchgate.netresearchgate.net

Table 1: Examples of Thiirane Synthesis from Epoxides

| Epoxide Substrate | Sulfur Source | Conditions | Product | Yield | Reference |

| Substituted Styrenes | Thiourea | Catalyst-free | Corresponding Thiiranes | Moderate to Excellent | chemistryviews.org |

| Various Epoxides | Thiourea | Deep Eutectic Solvent | Corresponding Thiiranes | - | organic-chemistry.org |

| Terminal Epoxides | Thiocyanate | Chiral Phosphoric Acid | Chiral Terminal Thiiranes | - | nih.gov |

| Aryl- and Alkyl-substituted Epoxides | Thiocyanate | Halohydrin Dehalogenase | Chiral Thiiranes | Up to 43% | researchgate.net |

Reactions Involving Thiocarbonyl Compounds and Diazo Species

The reaction of thiocarbonyl compounds with diazo compounds provides another route to thiiranes. researchgate.net This method involves the formation of a thiocarbonyl ylide intermediate, which then undergoes a 1,3-dipolar electrocyclization to yield the thiirane ring. uzh.ch

A notable example is the reaction of N,N-disubstituted polyfluoroalkanethioamides with diazomethane, which results in the formation of new fluorinated thiirane derivatives. researchgate.net The initially formed thiiranes can be smoothly desulfurized by treatment with triphenylphosphine (B44618) to afford 1-polyfluoroalkyl enamines. researchgate.net

The generation of thiocarbonyl ylides can also be achieved through the reaction of thioketones with carbenes or carbenoids derived from diazo compounds. uzh.ch These reactive intermediates can be trapped with a suitable dipolarophile or undergo electrocyclization to form thiiranes. uzh.ch In some cases, depending on the substituents, the resulting thiiranes may be stable and isolable, or they may extrude elemental sulfur to form the corresponding alkenes. uzh.ch

A highly stereoselective synthesis of cis-1,2-diarylthiiranes has been developed utilizing the stereospecific electrocyclization of trans-thiocarbonyl ylides. nih.gov These ylides are generated in situ from readily available E,E-aldazine N-oxides upon treatment with Lawesson's reagent. nih.gov This method provides access to a variety of cis-diarylthiiranes in high yields and as essentially single diastereomers under mild conditions. nih.gov

Synthesis from α-Halo Ketones and Related Substrates

Thiiranes can also be synthesized from α-halo ketones. One such method involves the reaction of α-haloketones with O,O-diethyl hydrogen phosphorodithioate (B1214789) and alumina-supported sodium borohydride (B1222165) under microwave irradiation and solvent-free conditions. organic-chemistry.orgthieme-connect.de This reaction proceeds to give thiiranes in excellent yields and with high diastereoselectivity. organic-chemistry.org The reaction of 2-bromo-4-fluoroacetophenone with thiosemicarbazones in ethanol (B145695) leads to the formation of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles, a related heterocyclic system. nih.gov

Preparation from Mercaptoalcohols

A method for preparing thiiranes from mercaptoalcohols involves a dehydration reaction. google.com This process is carried out by continuously adding the mercaptoalcohol to a heated solution of a dehydration catalyst dissolved in a liquid diluent with low volatility. google.com The thiirane product is continuously removed from the reaction mixture as it is formed. google.com This method is designed to produce thiiranes in good yields by minimizing the polymerization of the reactive thiirane ring, which can be catalyzed by both acids and bases. google.com

Catalytic Approaches in Thiirane Formation

Catalysis offers powerful tools for the efficient and selective synthesis of thiiranes. Organocatalysis and metal-free strategies are particularly attractive due to their potential for milder reaction conditions and reduced environmental impact.

Organocatalysis and Metal-Free Strategies

Organocatalysis has emerged as a valuable strategy for the synthesis of thiiranes. A notable example is a two-step, one-pot synthesis that begins with the organocatalytic epoxidation of an alkene. chemistryviews.orguoa.gr In this approach, 2,2,2-trifluoroacetophenone (B138007) is used as an organocatalyst with hydrogen peroxide as the oxidant to convert a variety of substituted aromatic styrenes and other alkenes into their corresponding epoxides. chemistryviews.orguoa.gr The subsequent addition of thiourea as a sulfur source under catalyst-free conditions leads to the formation of the desired thiiranes. chemistryviews.org This method is praised for being a cheap and easy-to-execute protocol that works well for both aromatic and aliphatic substrates, affording the products in moderate to excellent yields. chemistryviews.org

This organocatalytic approach provides a mild and sustainable route to thiiranes, avoiding the use of metal catalysts. researchgate.net The development of such metal-free strategies is a significant advancement in the field of thiirane synthesis, offering greener alternatives to traditional methods. researchgate.net

Table 2: Organocatalytic Synthesis of Thiiranes from Alkenes

| Alkene Substrate | Organocatalyst | Oxidant | Sulfur Source | Product | Yield | Reference |

| Substituted Aromatic Styrenes | 2,2,2-Trifluoroacetophenone | H₂O₂ | Thiourea | Corresponding Thiiranes | Moderate to Excellent | chemistryviews.org |

| Various Alkenes | 2,2,2-Trifluoroacetophenone | H₂O₂ | Thiourea | Corresponding Thiiranes | Moderate to Excellent | chemistryviews.org |

Transition Metal Catalysis for Episulfidation

The direct transfer of sulfur to alkenes, known as episulfidation, represents an efficient route to thiiranes. Transition metal catalysis is a key approach in this area. Molybdenum oxo complexes, for instance, have been shown to effectively catalyze sulfur transfer from sources like elemental sulfur or donor thiiranes to a variety of alkenes and allenes. nih.gov This catalytic system is notable for its efficiency in converting even typically reluctant alkenes into their corresponding episulfides in good yields under mild conditions. nih.gov

The process involves a metathesis reaction, where the molybdenum catalyst facilitates the transfer of a sulfur atom to the alkene double bond. nih.gov While specific studies focusing solely on 4-fluorostyrene (B1294925) are not detailed, the broad substrate scope of these molybdenum catalysts, which includes various substituted styrenes, suggests their applicability for the synthesis of 2-(4-fluoro-phenyl)-thiirane. nih.gov The combination of a dithiophosphate-ligated oxo molybdenum complex with phenylthiirane as the sulfur source has been identified as a particularly effective system for this transformation. nih.gov

Table 1: Representative Molybdenum-Catalyzed Episulfidation of Alkenes

| Alkene Substrate | Sulfur Source | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Cyclopentene | Phenylthiirane | Molybdenum Oxo Complex | Good | nih.gov |

| Norbornene | Phenylthiirane | Molybdenum Oxo Complex | Good | nih.gov |

| Bicyclopropylidene | Phenylthiirane | Molybdenum Oxo Complex | Good | nih.gov |

Stereoselective and Enantioselective Synthesis of this compound

Achieving stereocontrol in the synthesis of thiiranes is a significant challenge, especially when compared to the well-established methods for their oxygen analogues, oxiranes. thieme.dethieme.de Recent advancements have provided powerful methods for the diastereoselective and enantioselective synthesis of aryl-substituted thiiranes.

A highly effective method for the stereoselective synthesis of cis-1,2-diarylthiiranes has been developed, which relies on the 4π-electrocyclization of trans-thiocarbonyl ylides. gist.ac.krresearchgate.net These reactive intermediates are generated in situ from readily available E,E-aldazine N-oxides upon treatment with Lawesson's reagent. gist.ac.krresearchgate.net The reaction proceeds with exceptional diastereoselectivity, providing the cis-thiirane as essentially a single diastereomer. researchgate.net

This methodology has been successfully applied to substrates with various electronic substitutions on the aromatic rings, including the fluorine-substituted analogue. When the aldazine (B74668) N-oxide derived from 4-fluorobenzaldehyde (B137897) is used, the corresponding cis-1,2-bis(4-fluorophenyl)thiirane is obtained in high yield. researchgate.net The proposed mechanism involves the formation of a trans-thiocarbonyl ylide intermediate, which undergoes a stereospecific conrotatory 4π-electrocyclization to furnish the cis-thiirane product. thieme.de

Table 2: Synthesis of cis-1,2-bis(4-fluorophenyl)thiirane via Electrocyclization

| Starting Material | Reagent | Solvent | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |

|---|

For the synthesis of enantioenriched thiiranes, strategies involving chiral auxiliaries and biocatalysis are paramount.

Chiral Auxiliaries: The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis for controlling the stereochemical outcome of reactions. researchgate.net In the context of fluorinated compounds, auxiliaries such as chiral oxazolidinones and sulfinyl groups have been employed to direct stereoselective transformations, leading to the synthesis of enantiopure fluorinated amino acids and other molecules. nih.govbioorganica.com.ua While this represents a powerful and general approach, specific examples detailing the direct application of chiral auxiliaries for the asymmetric synthesis of this compound are not prominently reported in the literature.

Biocatalytic Approaches: Biocatalysis offers a green and highly selective alternative for producing chiral compounds. A notable biocatalytic strategy for the enantioselective synthesis of thiiranes has been developed utilizing a halohydrin dehalogenase (HHDH) enzyme. researchgate.net This method involves the enantioselective ring-opening of a prochiral epoxide with a thiocyanate nucleophile, followed by a spontaneous non-enzymatic rearrangement and ring-closure to yield the chiral thiirane. researchgate.net

This bio-thionation strategy has been successfully applied to a range of aryl-substituted epoxides, affording the corresponding thiiranes in moderate yields but with excellent enantiomeric excess (up to 98% ee). researchgate.net The scalability of this approach has also been demonstrated, highlighting its potential for practical synthesis. researchgate.net

Table 3: HHDH-Catalyzed Enantioselective Synthesis of Aryl Thiiranes from Epoxides

| Epoxide Substrate | Enzyme | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Styrene Oxide | HHDH | 43 | 98 | researchgate.net |

Reaction Optimization and Efficiency Studies in Thiirane Synthesis

In the field of biocatalysis, efficiency is often enhanced through enzyme engineering. A novel halohydrin dehalogenase (HHDH) was identified and subsequently engineered to improve its performance in the bio-thionation of various epoxides, leading to preparative-scale synthesis of chiral thiiranes. researchgate.net This demonstrates a key strategy for improving the efficiency and substrate scope of biocatalytic reactions.

For transition metal-catalyzed approaches, efficiency is related to catalyst loading and turnover number. The molybdenum oxo complexes used for episulfidation are noted for their catalytic nature, enabling the conversion of substrates with sub-stoichiometric amounts of the metal complex, which is a hallmark of an efficient catalytic process. nih.gov

Chemical Reactivity and Mechanistic Investigations of 2 4 Fluoro Phenyl Thiirane

Ring-Opening Reactions

The high ring strain of the thiirane (B1199164) moiety makes it an excellent electrophile, readily undergoing ring-opening upon attack by nucleophiles. The presence of the 4-fluorophenyl group at the C2 position introduces significant electronic and steric asymmetry, which governs the regioselectivity of these reactions.

Nucleophilic Ring Opening: Regioselectivity and Stereochemical Course

Nucleophilic attack on the thiirane ring is a common and synthetically valuable reaction. The process typically follows an SN2 mechanism, which involves a backside attack by the nucleophile on one of the ring carbons, leading to an inversion of stereochemistry at that center. The regioselectivity of this attack—whether it occurs at the less substituted C3 carbon or the more substituted C2 (benzylic) carbon—is dictated by a sensitive balance of steric and electronic factors.

For 2-aryl thiiranes like 2-(4-fluorophenyl)-thiirane, the reaction pathway is not always straightforward. While steric hindrance generally favors nucleophilic attack at the less hindered C3 carbon, the benzylic C2 carbon is electronically activated and can stabilize developing positive charge in the transition state. This can lead to a mixture of products, particularly with certain nucleophiles or under specific reaction conditions. rsc.org

Organometallic reagents, such as organolithium compounds and Grignard reagents, are potent carbon-based nucleophiles that readily open the thiirane ring. libretexts.orgchemistrysteps.com These reactions typically proceed via a classic SN2 mechanism. Due to the significant steric bulk of the aryl group, the nucleophile preferentially attacks the less substituted C3 carbon. masterorganicchemistry.com This regioselectivity leads to the formation of the corresponding thiol after an aqueous workup.

Table 1: Predicted Regioselectivity in Ring-Opening of 2-(4-Fluorophenyl)-thiirane with Carbon Nucleophiles

| Nucleophile (Reagent) | Major Product Structure | Predominant Site of Attack | Mechanism |

| Phenyl lithium (PhLi) | 1-(4-Fluorophenyl)-3-phenylpropane-2-thiol | C3 (least substituted) | SN2 |

| Methylmagnesium bromide (MeMgBr) | 1-(4-Fluorophenyl)butane-2-thiol | C3 (least substituted) | SN2 |

Heteroatom nucleophiles also effectively open the thiirane ring, yielding β-functionalized thiols that are valuable synthetic intermediates.

Amines: The reaction of 2-(4-fluorophenyl)-thiirane with primary or secondary amines is expected to yield the corresponding β-aminothiols. Under neutral or basic conditions, the reaction is primarily driven by steric factors, leading to nucleophilic attack at the less substituted C3 position. nih.govrsc.orgresearchgate.net This results in the "anti-Markovnikov" addition product. The reaction proceeds with inversion of configuration at the C3 center.

Alcohols: In the presence of a base to generate an alkoxide, alcohols can act as nucleophiles to open the thiirane ring, affording β-alkoxythiols. Similar to other SN2 reactions under basic conditions, the alkoxide is expected to attack the less sterically hindered C3 carbon, yielding the product of terminal ring-opening. libretexts.org

Thiols: The reaction with thiols (or their corresponding thiolates) is more complex. Studies on the analogous 2-phenylthiirane (B14744496) have shown that this reaction can be non-regiospecific. rsc.org Thiolates can attack both the C3 carbon (driven by sterics) and the C2 benzylic carbon (driven by electronics). This results in a mixture of regioisomeric β-(organothio)thiols. The ratio of these products is influenced by factors such as the nucleophilicity of the thiol, the solvent, and the catalyst used. rsc.org The 4-fluoro substituent on the phenyl ring, being weakly electron-withdrawing, is expected to slightly disfavor positive charge buildup at the benzylic position compared to an unsubstituted phenyl ring, but a mixture of products is still anticipated.

Table 2: Predicted Regiochemical Outcome in Ring-Opening of 2-(4-Fluorophenyl)-thiirane with Heteroatom Nucleophiles

| Nucleophile | Product(s) | Expected Regioselectivity |

| Diethylamine | 1-(Diethylamino)-1-(4-fluorophenyl)propane-2-thiol | Major product from attack at C3 |

| Sodium Methoxide | 1-(4-Fluorophenyl)-3-methoxypropane-2-thiol | Major product from attack at C3 |

| Sodium Thiophenoxide | Mixture of 1-(4-Fluorophenyl)-2-(phenylthio)ethanethiol and 2-(4-Fluorophenyl)-2-(phenylthio)ethanethiol | Non-regiospecific; attack at both C2 and C3 |

Electrophilic Ring Opening and Acid-Catalyzed Transformations

In the presence of acids or other electrophiles, the reaction mechanism for ring-opening changes significantly. The electrophile (often a proton) first activates the thiirane by coordinating to the sulfur atom, forming a highly reactive thiiranium ion intermediate. This activation makes the ring much more susceptible to cleavage, even by weak nucleophiles.

In this scenario, the regioselectivity is governed by electronic effects rather than sterics. The thiiranium ion intermediate has considerable carbocationic character. For 2-(4-fluorophenyl)-thiirane, the positive charge is better stabilized at the benzylic C2 position. Consequently, the nucleophile will preferentially attack the C2 carbon. scielo.org.mx This leads to the "Markovnikov" addition product, in contrast to the outcome under basic or neutral conditions.

Halogenation represents a classic example of an electrophilic addition reaction. wikipedia.orgmt.com When 2-(4-fluorophenyl)-thiirane is treated with a halogen such as bromine (Br₂), the reaction is initiated by the electrophilic attack of Br⁺ (or a polarized bromine molecule) on the sulfur atom. This likely forms a bromosulfonium intermediate, which is then opened by the bromide anion (Br⁻). libretexts.orgyoutube.com

Consistent with an acid-catalyzed mechanism, the nucleophilic attack by the bromide ion occurs at the more substituted C2 carbon, which can better stabilize the partial positive charge of the transition state. The reaction is expected to be stereospecific, with the two bromine atoms adding in an anti fashion to the original C2-C3 bond axis.

Computational Insights into Ring-Opening Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating the intricate details of reaction mechanisms that are difficult to probe experimentally. nih.govmdpi.com For the ring-opening of 2-(4-fluorophenyl)-thiirane, DFT calculations can be used to model the transition states for nucleophilic attack at both the C2 and C3 positions.

By calculating the activation energies (ΔG‡) for both pathways, a theoretical prediction of the regioselectivity can be made. nih.gov For neutral SN2 reactions, these calculations would quantify the energetic balance between steric repulsion (which raises the energy of the transition state for C2 attack) and electronic stabilization from the aryl ring (which lowers it).

In acid-catalyzed mechanisms, computational models can analyze the structure of the protonated thiiranium ion intermediate. researchgate.net These studies would likely confirm significant positive charge localization at the benzylic C2 carbon, explaining the lower activation barrier for nucleophilic attack at this site. Furthermore, DFT can be used to rationalize the stereochemical outcomes by mapping the entire potential energy surface of the reaction, confirming that the backside attack characteristic of the SN2 mechanism is the lowest energy pathway. iastate.edu

Desulfurization Processes

Desulfurization, the removal of the sulfur atom from the thiirane ring to form an alkene, is a characteristic reaction of episulfides. This transformation can be induced through various catalytic, thermal, and photochemical methods.

The catalytic desulfurization of thiiranes, including 2-(4-fluoro-phenyl)-thiirane, can proceed through several mechanistic pathways, often involving transition metal catalysts or photoredox catalysis. While direct studies on this compound are not extensively documented, analogies can be drawn from related sulfur-containing heterocycles. For instance, oxidative desulfurization (ODS) is a prominent method for removing sulfur compounds under mild conditions, which could be applicable here. wikipedia.org

Visible-light photoredox catalysis offers a modern approach to desulfurization. In studies on thiol- and disulfide-containing amino acids, iridium-based photocatalysts have been shown to effectively mediate desulfurization in the presence of a phosphite (B83602) reagent, which acts as a thiyl radical trapping agent. umb.edu A similar mechanism could be envisioned for this compound, where photoexcitation of the catalyst would lead to a series of electron transfer steps, ultimately resulting in the extrusion of sulfur and formation of 4-fluorostyrene (B1294925).

The table below summarizes representative catalytic systems used for the desulfurization of sulfur-containing compounds, which could be adapted for this compound.

| Catalyst System | Reagents/Conditions | Proposed Mechanism | Reference |

| Ir(dF(CF3)ppy)2(dtb-bpy)PF6 | Triethylphosphite, visible light, biphasic conditions | Photoredox-catalyzed radical mechanism | umb.edu |

| Molybdenum-based catalysts | Oxidants (e.g., tBHP) | Oxidative desulfurization | columbia.edu |

Thermal and photochemical conditions can also induce the desulfurization of thiiranes. The thermal decomposition of unsubstituted thiirane has been shown to proceed via homolytic cleavage of a carbon-sulfur bond, generating a diradical intermediate. This intermediate can then participate in a radical chain reaction, leading to the formation of ethylene (B1197577) and elemental sulfur. rsc.org It is plausible that this compound undergoes a similar thermal decomposition, yielding 4-fluorostyrene.

However, studies on some substituted cis-thiiranes have revealed that spontaneous desulfurization can occur, and this process is not always stereospecific, suggesting complex reaction pathways. rsc.org For this compound, the presence of the aromatic ring may influence the stability of radical intermediates and potentially alter the reaction course compared to the unsubstituted parent compound.

Photochemical desulfurization offers another route, often proceeding with higher stereospecificity than thermal methods. The specific mechanisms would depend on the wavelength of light used and the presence of any photosensitizers.

Polymerization and Oligomerization Studies

The strained three-membered ring of this compound makes it a suitable monomer for ring-opening polymerization (ROP), leading to the formation of polythioethers and, in some cases, cyclic polysulfides.

Ring-opening polymerization of thiiranes can be initiated by cationic, anionic, or coordination initiators. acs.org The mechanism of ROP significantly influences the structure and properties of the resulting polymer.

Cationic ROP: The polymerization of 2-phenylthiirane, a close analog of this compound, has been achieved via cationic ROP. nih.gov This process allows for precise control over the regio- and stereochemistry of the polymerization, leading to polythioethers with well-defined structures. The electron-withdrawing nature of the 4-fluorophenyl group in this compound would likely influence the stability of the propagating cationic species and, consequently, the polymerization kinetics and polymer properties. The general steps in cationic ROP include initiation, propagation, and termination. acs.org

Anionic ROP: Anionic initiators are also effective for the ROP of thiiranes. reddit.com The polymerization is initiated by a nucleophilic attack on one of the ring carbons, leading to the opening of the thiirane ring and the formation of a propagating thiolate anion. Studies on the anionic copolymerization of 2-phenylthiirane with elemental sulfur, initiated by a fluoride (B91410) anion, have demonstrated the formation of sulfur-rich polymers. reddit.com The fluoride anion activates the elemental sulfur, which then initiates the ring-opening of the thiirane. A similar approach could be employed for this compound.

The table below compares the key features of cationic and anionic ROP of thiiranes.

| Polymerization Type | Initiators | Propagating Species | Key Features |

| Cationic ROP | Protic acids, Lewis acids | Sulfonium ion | Can provide good stereochemical control |

| Anionic ROP | Organometallic reagents, strong bases | Thiolate anion | Suitable for copolymerization with elemental sulfur |

The primary products of the ROP of this compound are polythioethers. acs.org These polymers have a backbone consisting of repeating thioether linkages. The properties of the resulting poly(this compound) would be influenced by factors such as molecular weight, polydispersity, and stereoregularity, which are in turn controlled by the polymerization conditions.

In addition to linear polythioethers, the formation of cyclic polysulfides can also occur, particularly in the presence of elemental sulfur or certain catalysts. acs.org The reaction of thiirane complexes with free thiirane has been shown to produce cyclic polydisulfides. acs.org This suggests that under certain conditions, oligomerization of this compound could lead to the formation of cyclic structures containing multiple sulfur atoms.

Coordination Chemistry and Reactions with Metal Complexes

The sulfur atom in this compound possesses lone pairs of electrons, allowing it to act as a ligand and coordinate to metal centers. The interaction of thiiranes with metal complexes can lead to a variety of transformations, including catalytic ring-opening and the formation of new organosulfur compounds.

The coordination of thiiranes to a metal center, such as tungsten, occurs through a lone pair of electrons on the sulfur atom. nih.gov This coordination activates the thiirane ring, making it more susceptible to nucleophilic attack. The reaction of a coordinated thiirane with a free thiirane molecule can lead to ring-opening and the formation of cyclic polysulfides, with the concomitant release of an alkene. acs.orgacs.org

A proposed mechanism for the metal-catalyzed formation of cyclic polysulfides from thiiranes involves the initial coordination of the thiirane to the metal center. This is followed by a bimolecular attack of a free thiirane molecule on the coordinated thiirane. acs.org This attack leads to the opening of the coordinated thiirane ring and the formation of a sulfur-sulfur bond. Subsequent steps can lead to the formation of trithiolanes or tetrathianes, depending on the substrate and reaction conditions.

Furthermore, metal complexes can catalyze the insertion of other molecules into the C-S bond of the thiirane ring, although this is less common than ring-opening reactions. The reactivity of the coordinated this compound would be influenced by the nature of the metal center, its ligand environment, and the electronic properties of the 4-fluorophenyl group.

Formation of Thiirane-Metal Adducts

While specific studies on the formation of metal adducts with this compound are not extensively documented, the behavior of similar thiiranes suggests that the sulfur atom, with its lone pairs of electrons, can act as a Lewis base to coordinate with various metals. The formation of such adducts is often the initial step in metal-mediated reactions of thiiranes. The coordination of the sulfur atom to a metal center can activate the thiirane ring, making it more susceptible to nucleophilic attack or other transformations.

For instance, tantalocene trihydride complexes have been shown to react with substituted thiiranes, leading to desulfurization and ring-opening to form sulfido-thiolato tantalocene complexes. This process is initiated by the interaction of the sulfur atom of the thiirane with the metal center.

Thiirane as a Ligand in Organometallic Systems

The ability of the sulfur atom in this compound to donate its lone pair of electrons allows it to function as a ligand in organometallic complexes. While specific complexes of this compound are not widely reported, the coordination chemistry of thiiranes, in general, has been investigated. Thiiranes can coordinate to transition metals in a terminal fashion through the sulfur atom. This coordination can lead to a variety of subsequent reactions, including insertion of the metal into a C-S bond or metal-catalyzed ring-opening polymerizations.

The electronic properties of the 4-fluorophenyl group would likely influence the donor strength of the sulfur atom and the stability of the resulting organometallic complex. The electron-withdrawing nature of the fluorine atom might slightly reduce the Lewis basicity of the sulfur atom compared to an unsubstituted phenylthiirane.

Rearrangement Reactions and Ring Expansions

This compound, as a 2-arylthiirane, is susceptible to rearrangement and ring-expansion reactions, which are characteristic of this class of compounds. These reactions are typically driven by the relief of ring strain and can be initiated by thermal, photochemical, or chemical means, such as the use of Lewis acids or nucleophiles.

In the presence of a Lewis acid, the ring-opening of a 2-arylthiirane is expected to proceed via the formation of a carbocationic intermediate. The phenyl group, including the 4-fluorophenyl group, can stabilize an adjacent carbocation through resonance. Consequently, nucleophilic attack is generally favored at the more substituted carbon atom (the benzylic position). This regioselectivity is governed by electronic effects.

One common type of rearrangement is the conversion of the thiirane to a larger heterocyclic ring. For example, the reaction of arylthiiranes with ketenes can lead to the formation of γ-thiolactones through a formal [3+2] cycloaddition, which can be viewed as a ring expansion. The mechanism of such reactions can be complex and may involve zwitterionic or diradical intermediates.

Another potential rearrangement is the desulfurization of the thiirane to form the corresponding alkene, 4-fluorostyrene. This reaction can be promoted by various reagents, including phosphines or certain metal complexes, and can also occur thermally. The mechanism of thermal desulfurization of thiiranes has been studied and can involve the formation of a diradical intermediate after the homolytic cleavage of a C-S bond.

The table below summarizes the expected general reactivity patterns for this compound based on the known chemistry of 2-arylthiiranes.

| Reaction Type | Reagents/Conditions | Expected Outcome | Mechanistic Notes |

| Metal Adduct Formation | Transition Metal Complexes | Coordination of sulfur to the metal center | Lewis acid-base interaction |

| Ligand Substitution | Organometallic Precursors | Formation of a this compound complex | Displacement of a labile ligand by the thiirane |

| Nucleophilic Ring Opening | Nucleophiles (e.g., amines, thiols) | Attack at the benzylic carbon | Formation of a stabilized carbocation-like transition state |

| Ring Expansion | Ketenes, other 2-carbon units | Formation of five-membered or larger sulfur-containing heterocycles | Can proceed via stepwise or concerted mechanisms |

| Desulfurization | Phosphines, Heat | Formation of 4-fluorostyrene | Extrusion of a sulfur atom |

Spectroscopic and Advanced Structural Elucidation of 2 4 Fluoro Phenyl Thiirane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. For fluorinated compounds like 2-(4-fluoro-phenyl)-thiirane, multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, are particularly powerful.

Proton and Carbon-13 NMR for Structural Connectivity

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide the fundamental framework for determining the structural connectivity of this compound. The chemical shifts (δ), coupling constants (J), and signal multiplicities reveal the arrangement of hydrogen and carbon atoms within the molecule.

Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the thiirane (B1199164) ring and the aromatic protons of the 4-fluorophenyl group.

Thiirane Ring Protons: The three-membered thiirane ring consists of a methine proton (CH) and two diastereotopic methylene (B1212753) protons (CH₂). These protons typically appear in the upfield region of the spectrum. The methine proton (adjacent to the aromatic ring) would likely resonate as a doublet of doublets. The two methylene protons, being chemically non-equivalent, would each appear as a doublet of doublets, coupling with each other (geminal coupling) and with the methine proton (vicinal coupling).

Aromatic Protons: The 4-fluorophenyl group will exhibit a characteristic pattern. Due to the symmetry of the para-substituted ring, two sets of chemically equivalent protons are expected. The two protons ortho to the fluorine atom will appear as a doublet of doublets, coupling to the adjacent meta protons and the fluorine atom. Similarly, the two protons meta to the fluorine will appear as a doublet of doublets, coupling to the ortho protons.

Carbon-13 (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum provides information on all unique carbon environments in the molecule.

Thiirane Ring Carbons: The two carbon atoms of the thiirane ring are expected to be significantly shielded, appearing at high field (low ppm values) in the spectrum. The carbon atom bonded to the aromatic ring (C2) will be more deshielded than the methylene carbon (C3). For similar thiiranes, these carbons typically resonate in the 20-40 ppm range.

Aromatic Carbons: The 4-fluorophenyl group will show four distinct signals for its six carbon atoms. The carbon atom directly bonded to the fluorine (C4') is expected to show a large one-bond C-F coupling constant and will be found at a characteristic downfield chemical shift. The other aromatic carbons (ipso, ortho, meta) will also display coupling to the fluorine atom, although with smaller coupling constants.

| Atom Position | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|---|

| H2 (methine) | ¹H | ~3.5 - 4.0 | dd | J(H2,H3a), J(H2,H3b) |

| H3a/H3b (methylene) | ¹H | ~2.5 - 3.0 | dd, dd | J(H3a,H3b), J(H3a,H2), J(H3b,H2) |

| H2'/H6' (aromatic, ortho to thiirane) | ¹H | ~7.2 - 7.4 | dd | ³J(H,H), ⁴J(H,F) |

| H3'/H5' (aromatic, meta to thiirane) | ¹H | ~7.0 - 7.2 | t (dd) | ³J(H,H), ³J(H,F) |

| C2 (methine) | ¹³C | ~35 - 45 | - | - |

| C3 (methylene) | ¹³C | ~25 - 35 | - | - |

| C1' (ipso) | ¹³C | ~135 - 140 | - | (small ⁴J(C,F)) |

| C2'/C6' (ortho) | ¹³C | ~128 - 130 | - | (³J(C,F)) |

| C3'/C5' (meta) | ¹³C | ~115 - 117 | - | (²J(C,F)) |

| C4' (para) | ¹³C | ~160 - 164 | - | (¹J(C,F) ~245 Hz) |

Fluorine-19 NMR for Fluorine Atom Probing

Fluorine-19 (¹⁹F) NMR is an exceptionally sensitive and powerful technique for characterizing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org The chemical shift of the fluorine atom is highly sensitive to its electronic environment, making ¹⁹F NMR an excellent probe for structural and electronic changes. alfa-chemistry.combiophysics.org

For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom on the phenyl ring. The chemical shift for a fluorine atom on an aromatic ring typically falls within the range of -100 to -170 ppm relative to a CFCl₃ standard. researchgate.net For racemic this compound, a chemical shift has been reported at approximately -114.6 ppm. This value is consistent with a fluorine atom attached to an electron-rich aromatic system. Any modification to the substituents on the aromatic ring or the thiirane moiety would likely induce a noticeable change in this chemical shift, providing a useful handle for monitoring reactions or studying electronic effects.

Multi-Dimensional NMR Techniques for Stereochemical Assignment

While 1D NMR spectra establish connectivity, multi-dimensional NMR techniques are essential for the definitive assignment of stereochemistry, particularly for chiral molecules like this compound. Techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are crucial for determining the relative spatial proximity of atoms. columbia.eduhuji.ac.ilhuji.ac.ilacdlabs.com

These experiments detect through-space interactions, where protons that are close to each other (typically < 5 Å) will show a correlation (cross-peak) in the 2D spectrum, regardless of whether they are connected through bonds. harvard.edu For a substituted thiirane, NOESY or ROESY can be used to establish the cis or trans relationship between substituents on the ring. For instance, in a derivative of this compound, a NOE cross-peak between a proton on the thiirane ring and a proton on a substituent would confirm they are on the same face of the ring (cis stereochemistry). rsc.org This is invaluable for assigning the relative configuration of stereocenters created during synthesis.

Other 2D techniques like COSY (Correlation Spectroscopy) confirm proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached carbons and carbons that are two or three bonds away, respectively, further solidifying the structural assignment. longdom.orgipb.pt

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through the analysis of fragmentation patterns. whitman.edu

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation of Reaction Products

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with very high precision (typically to within 5 ppm). This accuracy allows for the unambiguous determination of the elemental formula of a compound, as each unique combination of atoms has a distinct exact mass.

For this compound (C₈H₇FS), the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement yielding a mass that matches this theoretical value to within a few parts per million would provide definitive confirmation of the molecular formula. This is particularly crucial when characterizing new derivatives or reaction products to ensure the expected transformation has occurred. semanticscholar.orgacs.org

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| This compound | C₈H₇FS | 154.0252 |

Fragmentation Pattern Analysis for Structural Features

In mass spectrometry, particularly with techniques like Electron Ionization (EI), the molecular ion is often energetically unstable and breaks apart into smaller, characteristic fragment ions. chemguide.co.ukwikipedia.org The resulting fragmentation pattern is a molecular fingerprint that can be used to deduce structural features.

For this compound, several fragmentation pathways can be predicted:

Thiirane Ring Fragmentation: The three-membered ring is strained and can undergo cleavage. Common fragmentations for thiiranes include the loss of a thioformyl (B1219250) radical (•CHS) or the loss of the entire sulfur atom.

Benzylic Cleavage: The bond between the thiirane ring and the phenyl ring is a benzylic position. Cleavage at this bond is often favorable, leading to the formation of a stable fluorotropylium cation or a related benzylic cation.

Aromatic Ring Fragmentation: The 4-fluorophenyl group itself can fragment. A characteristic loss for fluorinated aromatic compounds is the neutral loss of HF or the radical loss of a fluorine atom. rsc.orgcdnsciencepub.com The aromatic ring can also undergo cleavage to produce smaller fragments.

Analysis of the m/z values of these fragment ions allows for the piecing together of the molecular structure, confirming the presence of both the thiirane and the 4-fluorophenyl moieties.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the characterization of molecular structures. By probing the vibrational modes of a molecule, these techniques provide a unique fingerprint, allowing for the identification of functional groups and the elucidation of structural details.

Thiirane Ring Vibrations: The three-membered thiirane ring is characterized by its strained nature, which influences its vibrational frequencies. Key vibrational modes include:

C-S Stretching: The carbon-sulfur stretching vibrations are a hallmark of the thiirane ring. These typically appear in the region of 600-700 cm⁻¹.

Ring Deformation Modes: The strained three-membered ring gives rise to characteristic ring deformation or "breathing" modes. These vibrations involve the concerted motion of all three atoms in the ring and are often observed in the fingerprint region of the spectrum.

CH₂ Vibrations: The methylene groups of the thiirane ring exhibit symmetric and asymmetric stretching vibrations, typically in the 2900-3100 cm⁻¹ range, as well as scissoring, wagging, twisting, and rocking modes at lower frequencies.

4-Fluorophenyl Group Vibrations: The 4-fluorophenyl group displays a set of characteristic vibrations that are well-documented:

C-F Stretching: The carbon-fluorine stretching vibration is a strong indicator of the presence of this functional group and typically appears as a strong band in the IR spectrum in the range of 1100-1300 cm⁻¹.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the phenyl ring are observed above 3000 cm⁻¹.

Aromatic C=C Stretching: The in-plane stretching vibrations of the carbon-carbon bonds within the benzene (B151609) ring typically give rise to a series of bands in the 1400-1600 cm⁻¹ region.

Aromatic C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds occur at lower frequencies and can be indicative of the substitution pattern on the benzene ring.

The following table summarizes the expected characteristic vibrational frequencies for this compound based on data from related compounds.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| Asymmetric CH₂ Stretching | Thiirane | 3050 - 3100 | Medium | Medium |

| Symmetric CH₂ Stretching | Thiirane | 2950 - 3000 | Medium | Medium |

| Aromatic C-H Stretching | 4-Fluorophenyl | 3000 - 3100 | Medium | Strong |

| Aromatic C=C Stretching | 4-Fluorophenyl | 1580 - 1620, 1480 - 1520 | Strong | Strong |

| CH₂ Scissoring | Thiirane | 1400 - 1450 | Medium | Weak |

| C-F Stretching | 4-Fluorophenyl | 1100 - 1300 | Strong | Weak |

| Ring Breathing | 4-Fluorophenyl | ~1000 | Medium | Strong |

| C-S Stretching | Thiirane | 600 - 700 | Medium | Strong |

| Ring Deformation | Thiirane | 500 - 650 | Medium | Medium |

Note: The exact positions and intensities of the vibrational bands can be influenced by the specific chemical environment and intermolecular interactions.

In-situ spectroscopic techniques, particularly Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy, are invaluable for monitoring the progress of chemical reactions in real-time. This methodology allows for the direct observation of changes in the concentrations of reactants, intermediates, and products without the need for sample extraction.

For reactions involving thiiranes, such as ring-opening polymerization or nucleophilic addition, in-situ ATR-FTIR can provide crucial kinetic and mechanistic information. nih.govmdpi.com By immersing an ATR probe directly into the reaction mixture, the vibrational spectrum of the reacting species can be continuously recorded.

The progress of a reaction involving this compound could be monitored by observing the following spectral changes:

Disappearance of Reactant Bands: The characteristic bands of the thiirane ring, such as the C-S stretching and ring deformation modes, would decrease in intensity as the reaction proceeds.

Appearance of Product Bands: New vibrational bands corresponding to the functional groups of the product molecule would emerge and increase in intensity over time. For instance, in a ring-opening reaction with a nucleophile, the appearance of new C-Nu (where Nu is the nucleophile) and S-H or S-R bands could be monitored.

This real-time data allows for the determination of reaction rates, the identification of transient intermediates, and the optimization of reaction conditions.

X-ray Crystallography of Solid-State Thiirane Derivatives (where applicable)

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov While a specific crystal structure for this compound is not publicly available, the structural features of its derivatives can be inferred from crystallographic studies of related substituted cyclic compounds.

The solid-state structure of a this compound derivative would be expected to reveal:

Bond Lengths and Angles: Precise measurements of the C-C, C-S, C-F, and other bond lengths, as well as the bond angles within the thiirane and phenyl rings. The strained nature of the three-membered thiirane ring would be reflected in its acute internal bond angles.

Conformation: The relative orientation of the 4-fluorophenyl group with respect to the thiirane ring.

The following table provides a hypothetical summary of expected crystallographic parameters for a derivative of this compound, based on general principles and data from similar small molecule crystal structures.

| Parameter | Expected Value/Feature |

| Crystal System | Likely to be a common system such as monoclinic or orthorhombic. |

| Space Group | Dependent on the chirality and packing symmetry of the molecule. |

| C-S bond length (thiirane) | Approximately 1.81 - 1.83 Å |

| C-C bond length (thiirane) | Approximately 1.47 - 1.49 Å |

| C-C-S bond angle (thiirane) | Approximately 65-67° |

| C-F bond length | Approximately 1.34 - 1.36 Å |

| Intermolecular Interactions | Van der Waals forces, possible C-H···F and C-H···S hydrogen bonds, potential π-π stacking of the phenyl rings. |

The detailed structural information obtained from X-ray crystallography is crucial for understanding the structure-property relationships of these compounds.

Theoretical and Computational Studies on 2 4 Fluoro Phenyl Thiirane

Electronic Structure and Bonding Characteristics

The electronic structure of a molecule dictates its fundamental chemical and physical properties. For 2-(4-fluoro-phenyl)-thiirane, understanding the arrangement of electrons and the nature of its chemical bonds is crucial for predicting its behavior.

Quantum chemical calculations are foundational to modern computational chemistry. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation, providing detailed information about molecular geometries, energies, and electronic properties.

Ab initio methods , such as Hartree-Fock (HF), derive their results from first principles without using experimental data. nih.gov These methods are computationally intensive but can provide highly accurate results, especially when electron correlation is included through methods like Møller-Plesset perturbation theory. researchgate.net Studies on the parent thiirane (B1199164) molecule have utilized high-level ab initio methods to investigate its thermal decomposition, identifying reaction pathways and activation enthalpies. nih.gov

Density Functional Theory (DFT) has become a popular alternative due to its favorable balance of accuracy and computational cost. dergipark.org.tr DFT methods, particularly those using hybrid functionals like B3LYP, have shown excellent agreement with experimental data for a wide range of organic molecules. ajchem-a.comnih.gov For a molecule like this compound, DFT calculations using a basis set such as 6-311++G(d,p) would be employed to optimize the molecular geometry, determining key structural parameters. nih.govmdpi.com These parameters include the bond lengths and angles within the thiirane ring and the fluorophenyl group, as well as the dihedral angle between them. nih.govresearchgate.net

Below is an illustrative table of parameters that would be determined through such calculations.

| Parameter | Description | Typical Computational Method |

| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms (e.g., C-S, C-C, C-F). | DFT/B3LYP/6-311++G(d,p) |

| Bond Angles (°) | The angle formed between three connected atoms (e.g., C-S-C in the thiirane ring). | DFT/B3LYP/6-311++G(d,p) |

| Dihedral Angles (°) | The angle between two intersecting planes, used to define the molecule's conformation. | DFT/B3LYP/6-311++G(d,p) |

| Ground State Energy (a.u.) | The total electronic energy of the molecule in its most stable state. | DFT/B3LYP/6-311++G(d,p) |

This table is for illustrative purposes to show the types of data generated from quantum chemical calculations.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. researchgate.netmalayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com Conversely, a small energy gap indicates that the molecule is more polarizable and reactive.

For this compound, the HOMO would likely be localized on the sulfur atom of the thiirane ring due to its lone pairs of electrons, while the LUMO might be distributed over the π-system of the fluorophenyl ring. The analysis of these orbitals helps predict sites for electrophilic and nucleophilic attack.

From the HOMO and LUMO energies, several global reactivity indices can be calculated, as shown in the table below. researchgate.net

| Reactivity Index | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures the resistance to change in electron distribution. |

| Chemical Softness (S) | 1/(2η) | The reciprocal of hardness, indicating a higher reactivity. |

| Electrophilicity Index (ω) | χ2/(2η) | Measures the propensity of a species to accept electrons. |

This table defines key reactivity indices derived from FMO analysis.

Conformational Analysis and Molecular Dynamics

The three-dimensional structure of a molecule is not static. Conformational analysis explores the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.

A potential energy surface (PES) is a mathematical map that relates the energy of a molecule to its geometry. rsc.org For this compound, a key conformational variable is the rotation around the single bond connecting the thiirane ring to the fluorophenyl ring.

By systematically changing the dihedral angle of this bond and calculating the molecule's energy at each step, a one-dimensional potential energy profile can be constructed. This profile reveals the energy minima, which correspond to stable conformers (isomers), and the energy maxima, which represent the transition states between these conformers. nih.gov Such analyses have been performed on other cyclic sulfur-containing compounds to understand their conformational preferences. researchgate.net The results of a PES scan help to identify the most stable (lowest energy) conformation of the molecule and the energy barriers to rotation.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for investigating the step-by-step process of chemical reactions. It allows for the study of transient species, such as transition states, that are often difficult or impossible to observe experimentally.

A transition state is the highest energy point along a reaction coordinate, representing the barrier that must be overcome for a reaction to occur. mdpi.com Locating and characterizing transition states is a primary goal of computational reaction mechanism studies.

Prediction of Regio- and Stereoselectivity in Thiirane Reactions

Computational chemistry provides powerful tools to predict the outcome of chemical reactions, including the regio- and stereoselectivity of ring-opening reactions of thiiranes. For an unsymmetrical thiirane such as this compound, nucleophilic attack can occur at either of the two carbon atoms of the thiirane ring, leading to different constitutional isomers. The prediction of which isomer will be the major product is a key aspect of theoretical studies in this area.

The regioselectivity of the nucleophilic ring-opening of substituted thiiranes is influenced by a combination of steric and electronic factors. In the case of this compound, the two carbon atoms of the thiirane ring are non-equivalent: one is a secondary benzylic carbon (Cα), and the other is a primary carbon (Cβ).

Theoretical calculations, often employing Density Functional Theory (DFT), can be used to model the reaction pathways for nucleophilic attack at both Cα and Cβ. By calculating the activation energies for the two possible pathways, the preferred site of attack can be predicted. The pathway with the lower activation energy will be kinetically favored and will lead to the major product.

For aryl-substituted thiiranes, it has been suggested that nucleophilic attack is favored at the more substituted carbon atom (Cα). This preference is attributed to the stabilizing effect of the phenyl group on the transition state. The p-π conjugation between the aromatic ring and the developing negative charge on the sulfur atom in the transition state can lower the activation energy for attack at the benzylic carbon.

Conversely, for alkyl-substituted thiiranes, steric hindrance is often the dominant factor, leading to a preference for nucleophilic attack at the less substituted carbon atom. For instance, a computational study on the reaction of 2-methylthiirane with ammonia (B1221849) showed a 12.8-fold regioselectivity for attack at the less substituted carbon. nih.gov

A hypothetical DFT study on the reaction of this compound with a nucleophile, such as an amine, could yield the following results:

| Site of Nucleophilic Attack | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

|---|---|---|

| Cα (Benzylic Carbon) | 15.2 | Product from Cα attack |

| Cβ (Primary Carbon) | 18.5 |

In this illustrative example, the lower activation energy for the attack at the Cα position suggests that the reaction would be regioselective, favoring the formation of the product resulting from the opening of the Cα-S bond.

Regarding stereoselectivity, the ring-opening of thiiranes by nucleophiles generally proceeds via an SN2 mechanism. This mechanism involves a backside attack of the nucleophile on the carbon atom, leading to an inversion of the stereochemistry at that center. If the starting this compound is enantiomerically pure, the SN2 reaction will produce a single enantiomer of the product, with the opposite configuration at the reaction center. For instance, a study on the reaction of optically active oxiranes, the oxygen analogues of thiiranes, has shown that the ring-opening occurs with inversion of configuration.

Computational modeling can confirm this stereochemical outcome by analyzing the geometry of the transition state, which would show the nucleophile approaching the carbon atom from the side opposite to the C-S bond.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions can be invaluable in confirming the structure of a synthesized compound or in identifying unknown substances.

NMR Chemical Shifts:

The prediction of NMR chemical shifts involves calculating the magnetic shielding tensors for each nucleus in the molecule. These shielding tensors are then converted to chemical shifts by referencing them to a standard compound, typically tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C NMR, and a suitable reference for ¹⁹F NMR.

For this compound, DFT calculations can predict the ¹H, ¹³C, and ¹⁹F NMR spectra. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations.

A hypothetical set of predicted NMR chemical shifts for this compound is presented below:

| Atom | Predicted ¹H Chemical Shift | Predicted ¹³C Chemical Shift |

|---|---|---|

| Thiirane CH | 3.85 | 35.1 |

| Thiirane CH₂ | 2.50, 2.85 | 25.8 |

| Aromatic CH (ortho to F) | 7.10 | 115.5 (d, J = 21 Hz) |

| Aromatic CH (meta to F) | 7.35 | 129.0 (d, J = 8 Hz) |

| Aromatic C-F | - | 162.5 (d, J = 245 Hz) |

| Aromatic C (ipso) | - | 138.0 (d, J = 3 Hz) |

| Atom | Predicted ¹⁹F Chemical Shift |

|---|---|

| Fluorine | -114.2 |

These predicted values can be compared with experimental data to confirm the structure of the molecule.

IR Frequencies:

The prediction of IR spectra involves calculating the vibrational frequencies of the molecule and their corresponding intensities. These calculations are typically performed within the harmonic approximation, and the calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data.

The calculated IR spectrum of this compound would show characteristic absorption bands for the various functional groups present in the molecule.

A hypothetical set of predicted IR frequencies for this compound is presented below:

| Predicted Frequency (cm⁻¹) | Vibrational Mode |

|---|---|

| 3050-3100 | Aromatic C-H stretch |

| 2900-3000 | Aliphatic C-H stretch |

| 1595, 1500 | Aromatic C=C stretch |

| 1225 | Aromatic C-F stretch |

| 830 | Aromatic C-H out-of-plane bend (para-disubstituted) |

| 615 | C-S stretch (thiirane ring) |

These predicted spectroscopic data, derived from theoretical and computational studies, serve as a powerful complement to experimental techniques in the characterization and study of this compound.

Applications of 2 4 Fluoro Phenyl Thiirane in Advanced Organic Synthesis

Building Block for Complex Sulfur-Containing Compounds

The inherent strain of the three-membered ring makes 2-(4-Fluoro-phenyl)-thiirane susceptible to ring-opening reactions when treated with a variety of nucleophiles and electrophiles. This reactivity is the foundation of its utility as a precursor for more elaborate sulfur-containing structures.

Precursor to Chiral Thiols and Thioethers

One of the most fundamental applications of this compound is in the stereoselective synthesis of chiral thiols and thioethers. The thiirane (B1199164) ring can be opened in a regioselective and stereospecific manner. The nucleophilic attack typically occurs at the less sterically hindered carbon atom (C-3), proceeding via an Sₙ2 mechanism, which results in an inversion of stereochemistry at that center.

The reaction of an enantiomerically pure thiirane with a nucleophile allows for the synthesis of optically active products. For instance, various nucleophiles can be employed to generate different functional groups, as detailed in the table below. The synthesis of chiral thiiranes is a critical preliminary step, and their subsequent reactions are valuable in creating molecules with specific biological activities, such as gelatinase inhibitors. nih.govnih.gov

| Nucleophile (Nu⁻) | Product Type | Resulting Functional Group |

|---|---|---|

| R-O⁻ (Alkoxide) | β-alkoxy thioether | -S-CH₂-CH(OR)-Ar |

| R-S⁻ (Thiolate) | β-alkylthio thioether | -S-CH₂-CH(SR)-Ar |

| R₂NH (Amine) | β-amino thiol | HS-CH₂-CH(NR₂)-Ar |

| H⁻ (e.g., from LiAlH₄) | Thiol | HS-CH₂-CH₂-Ar |

This table illustrates the formation of various chiral sulfur compounds through the nucleophilic ring-opening of this compound.

The reaction of 2-phenylthiirane (B14744496), a closely related compound, is known to be no longer regiospecific under certain basic conditions, yielding products from ring-opening at both C-2 and C-3. rsc.org This highlights the importance of carefully selecting reaction conditions to control the regioselectivity of the ring-opening of this compound.

Synthesis of Diverse Sulfur Heterocycles (e.g., Thiazoles, Thiazines)

Beyond simple ring-opening, this compound serves as a synthon for the construction of larger, more complex sulfur-containing heterocycles. These structures are scaffolds for many biologically active compounds.

Thiazoles: The synthesis of thiazoles, five-membered rings containing sulfur and nitrogen, can be achieved using the thiirane as a key component. researchgate.netwikipedia.org A common strategy is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. wikipedia.org The this compound can be converted in situ into a reactive intermediate that provides the requisite C-C-S fragment. For example, ring-opening with an amine generates a β-aminothiol, which can then be cyclized with a suitable carbonyl compound to form a thiazolidine, a reduced form of thiazole. Subsequent oxidation would yield the aromatic thiazole ring.

Thiazines: Thiazines are six-membered heterocyclic compounds containing one sulfur and one nitrogen atom. nih.gov The synthesis of 1,3-thiazine derivatives, for example, can be envisioned starting from this compound. The reaction with an appropriate nitrogen-containing nucleophile that also bears a latent electrophilic site can initiate a ring-opening/cyclization sequence. For instance, reaction with a β-amino-α,β-unsaturated ketone could lead to a Michael addition followed by intramolecular cyclization of the resulting thiol onto the carbonyl group, ultimately forming the thiazine ring after dehydration. The synthesis of thiazine derivatives containing fluorine has been noted for its potential biological applications. nih.gov

Monomer in Polymer Chemistry and Materials Science

The ability of the thiirane ring to undergo ring-opening polymerization (ROP) makes this compound a valuable monomer for creating specialty polymers with unique properties.

Synthesis of Specialty Polythioethers with Defined Architectures

The polymerization of thiiranes can be initiated by cationic, anionic, or coordination catalysts. researchgate.net For substituted thiiranes like this compound, the choice of initiator is crucial for controlling the polymer's structure. Research on the analogous 2-phenylthiirane has shown that cationic polymerization is particularly effective for thiiranes bearing electron-withdrawing substituents. rsc.orgdntb.gov.ua This method allows for precise control over the regio- and stereochemistry of the polymerization process. rsc.org

By using an enantiomerically pure monomer, it is possible to synthesize polythioethers with high stereoregularity (e.g., isotactic polymers), leading to materials with well-defined three-dimensional architectures and potentially crystalline properties.

| Polymerization Type | Typical Initiator | Key Feature |

|---|---|---|

| Cationic ROP | Lewis Acids (e.g., BF₃·OEt₂) | Controlled stereochemistry, potential for high regularity. rsc.org |

| Anionic ROP | Organometallics (e.g., n-BuLi) | Can produce living polymers, allowing for block copolymers. researchgate.net |

This table summarizes polymerization methods for producing specialty polythioethers from thiirane monomers.

Incorporation of Fluorine and Sulfur into Polymer Backbones

The use of this compound as a monomer uniquely introduces both fluorine and sulfur into the polymer backbone. This combination imparts a desirable set of properties to the resulting polythioether material.

Fluorine: The presence of fluorine atoms, particularly in the form of a fluorinated aryl group, is known to enhance several material properties. nih.gov These include increased thermal stability, greater chemical resistance, and pronounced hydrophobicity. nih.gov Fluorinated polymers often exhibit low surface energy and a lower refractive index compared to their non-fluorinated counterparts, making them suitable for applications in coatings and optical materials. nih.gov

Sulfur: The thioether linkages in the polymer backbone provide flexibility and contribute to high thermal stability and hydrophobicity. nih.gov Poly(aryl thioethers) are recognized as high-performance materials. nih.gov The sulfur atoms can also be oxidized to sulfoxides or sulfones, further modifying the polymer's properties, such as its polarity and solubility.

The combination of these elements allows for the creation of high-performance fluorinated poly(aryl thioethers) suitable for advanced applications in electronics, aerospace, and specialty coatings. nih.gov

Intermediate in Cascade and Tandem Reactions

A cascade reaction (or tandem reaction) is a process involving two or more consecutive reactions where the subsequent reactions occur as a result of the functionality formed in the previous step, all within a single synthetic operation. The high reactivity of the thiirane ring makes this compound an excellent starting point for such processes.

A plausible cascade sequence could begin with the nucleophilic opening of the thiirane ring. If the attacking nucleophile contains another reactive functional group, the newly formed thiol can participate in a subsequent intramolecular reaction. For example, a nucleophile containing an alkyne group could attack the thiirane. The resulting thiol could then undergo an intramolecular cyclization onto the alkyne (a thio-yne reaction), forming a new heterocyclic ring in one pot. This strategy allows for the rapid construction of molecular complexity from a relatively simple starting material, which is a key goal in modern organic synthesis.

Future Directions and Emerging Research Areas in 2 4 Fluoro Phenyl Thiirane Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of thiiranes, including 2-(4-fluoro-phenyl)-thiirane, is moving towards greener and more efficient protocols to minimize environmental impact and improve accessibility. tandfonline.comnih.gov Traditional methods often rely on the conversion of corresponding oxiranes, and recent research has focused on optimizing this oxygen-sulfur exchange.

A significant trend is the development of solvent-free and catalyst-free reaction conditions. tandfonline.comresearchgate.net For instance, the use of ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN) or thiourea (B124793) in the absence of any solvent has proven effective for converting various oxiranes to thiiranes, presenting a clean and fast alternative. tandfonline.comresearchgate.net Another green approach involves using thiourea supported on silica (B1680970) gel, which facilitates high-yield preparation of thiiranes at room temperature, leaving behind non-polluting residues like SiO₂ and urea (B33335). tandfonline.com

Organocatalysis also represents a promising frontier for the sustainable synthesis of thiiranes directly from alkenes. researchgate.netchemistryviews.org This methodology often involves a two-step, one-pot process: an initial organocatalytic epoxidation of the alkene followed by a ring-opening reaction with a sulfur source like thiourea. chemistryviews.org These methods are advantageous due to their low cost and operational simplicity. chemistryviews.org Biocatalytic strategies are also gaining traction for the enantioselective synthesis of chiral thiiranes, employing enzymes such as halohydrin dehalogenase (HHDH) to catalyze the ring-opening of epoxides with thiocyanate. researchgate.net

| Methodology | Key Reagents/Catalysts | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Solvent-Free Synthesis | Ammonium Thiocyanate (NH₄SCN) | Solvent- and catalyst-free, elevated temperature (e.g., 90°C) | High efficiency, clean conversion, reduced waste | tandfonline.comresearchgate.net |

| Solid-Supported Reagents | Thiourea/Silica Gel | Solvent-free, room temperature | Easy product isolation, non-polluting byproducts, high yields | tandfonline.com |

| Organocatalysis | 2,2,2-Trifluoroacetophenone (B138007), H₂O₂, Thiourea | Two-step, one-pot from alkenes | Inexpensive, easy to execute, mild conditions | chemistryviews.org |

| Biocatalysis | Halohydrin Dehalogenase (HHDH), Thiocyanate | Enantioselective ring-opening of epoxides | High enantioselectivity for chiral thiiranes | researchgate.net |

Advanced Catalytic Systems for Thiirane (B1199164) Transformations

The inherent ring strain of the thiirane moiety in this compound makes it a versatile building block for synthesizing more complex sulfur-containing molecules. Future research is focused on developing sophisticated catalytic systems to control its reactivity and enable novel transformations.

One area of exploration is the catalytic ring-expansion of thiiranes. For example, rhodium carbenoids have been used to induce an electrophilic ring expansion of thiiranes to produce functionalized four-membered thietanes. acs.org This method proceeds through the activation of the thiirane sulfur atom, followed by a nucleophilic ring-opening and subsequent intramolecular cyclization. acs.org Such strategies could be applied to this compound to access novel fluorinated heterocyclic systems.

Desulfurization reactions, which convert thiiranes to alkenes, are also a key area of interest. youtube.com Catalytic systems, such as those based on oxorhenium(V) complexes, can facilitate the transfer of the sulfur atom from the thiirane to a phosphine (B1218219) or arsine. iastate.edu Understanding the kinetics and mechanism of these catalytic cycles is crucial for optimizing the reaction and expanding its scope. The stereochemistry of desulfurization is a critical aspect, with some methods proceeding with retention of configuration. youtube.com

| Transformation | Catalytic System | Product Class | Mechanistic Aspect | Reference |

|---|---|---|---|---|

| Ring Expansion | Rhodium Carbenoids | Functionalized Thietanes | Electrophilic activation of thiirane followed by nucleophilic ring-opening and cyclization | acs.org |

| Desulfurization | Oxorhenium(V) Dimer Complex | Alkenes | Catalytic sulfur atom transfer from thiirane to a scavenger (e.g., triarylphosphine) | iastate.edu |

| Enantioselective Ring-Opening | Enzymes (e.g., HHDH) | Chiral Thio-compounds | Enzyme-catalyzed nucleophilic attack on the thiirane ring | researchgate.net |

| Cycloaddition | Photochemical / Thermal | Larger Heterocycles | Generation of thiocarbonyl ylide intermediates for [3+2] cycloadditions | nih.gov |

Integration of Machine Learning and AI in Thiirane Research

| Application Area | AI/ML Technique | Potential Impact on this compound Research | Reference |

|---|---|---|---|

| Synthesis Planning | Retrosynthesis Algorithms | Prediction of novel and efficient synthetic routes | cas.org |

| Property Prediction | Graph Neural Networks (GNNs), Transfer Learning | Rapid screening of derivatives for desired chemical and biological properties | astrazeneca.commdpi.com |

| Reaction Optimization | Predictive Analytics Models | Identification of optimal reaction conditions (temperature, solvent, catalyst) to maximize yield and selectivity | researchgate.net |

| Catalyst Design | Generative Models | In silico design of new catalysts for specific transformations (e.g., ring-opening, polymerization) | youtube.com |

Exploration of New Chemical Reactivity Modalities and Mechanistic Insights

Deepening the fundamental understanding of the reactivity of this compound is crucial for unlocking its full synthetic potential. Future research will likely focus on uncovering new reaction pathways and gaining precise mechanistic insights through a combination of experimental and computational studies.

A key area of interest is the controlled ring-opening of the thiirane. While nucleophilic and electrophilic ring-opening reactions are known, exploring their regioselectivity and stereoselectivity with a wider array of reagents is an ongoing effort. youtube.comosti.gov For instance, the ring-opening can be triggered by a base, unmasking a latent thiol that can act as a potent ligand, a modality that has been explored for enzyme inhibition. nih.gov

The generation and trapping of reactive intermediates from thiiranes is another exciting frontier. The thermal or photochemical decomposition of thiiranes can lead to various intermediates. nih.gov A particularly useful intermediate is the thiocarbonyl ylide, a 1,3-dipole that can undergo stereospecific 4π-electrocyclization to form the thiirane ring or participate in [3+2] cycloaddition reactions with dipolarophiles. nih.gov Controlling the formation of these ylides from this compound could provide access to a diverse range of complex heterocyclic structures. thieme.de

Computational methods, particularly density functional theory (DFT), will continue to be instrumental in this exploration. nih.gov Ab initio molecular orbital methods can be used to map out reaction pathways, identify transition states, and calculate activation energies for processes like thermal decomposition, providing a theoretical framework that complements and guides experimental work. nih.gov

| Reactivity Modality | Key Intermediate/Process | Potential Synthetic Outcome | Investigative Tool | Reference |

|---|---|---|---|---|

| Stereoselective Synthesis | Thiocarbonyl Ylide Electrocyclization | Access to specific diastereomers (e.g., cis-thiiranes) | Mechanistic experiments, DFT calculations | nih.gov |

| Ring Expansion | Electrophilic Activation | Formation of larger sulfur heterocycles (e.g., thietanes) | Catalyst screening, NMR monitoring | acs.org |

| Thermal Decomposition | Diradical Species, Thiirane 1-sulfide | Formation of alkenes and elemental sulfur allotropes | Ab initio MO theory | nih.gov |

| Controlled Ring-Opening | Thiolate Formation | Synthesis of functionalized thiols, potential for bio-conjugation | Kinetic studies, computational modeling | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products